molecular formula C8H18N2O B13185833 N-Ethoxy-N-methylpiperidin-3-amine

N-Ethoxy-N-methylpiperidin-3-amine

Cat. No.: B13185833
M. Wt: 158.24 g/mol
InChI Key: IHGYPFIVQGGYDB-UHFFFAOYSA-N
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Description

N-Ethoxy-N-methylpiperidin-3-amine (CAS 1934449-22-5) is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This amine-containing scaffold is characterized by a piperidine ring system, a structure of high significance in medicinal chemistry due to its prevalence in pharmacologically active molecules. The specific substitution pattern, featuring an N-ethoxy-N-methylamine group, makes it a valuable intermediate for chemical synthesis and drug discovery efforts . Researchers may utilize this compound as a key building block in the development of novel molecules for various therapeutic areas. Its structure suggests potential for use in creating protein kinase inhibitors, which are a major focus in oncology and other disease research, as indicated by patents on structurally related piperidine compounds . As a versatile synthon, it can undergo further functionalization to explore structure-activity relationships or to create targeted libraries for high-throughput screening. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-ethoxy-N-methylpiperidin-3-amine

InChI

InChI=1S/C8H18N2O/c1-3-11-10(2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3

InChI Key

IHGYPFIVQGGYDB-UHFFFAOYSA-N

Canonical SMILES

CCON(C)C1CCCNC1

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One common method to prepare N-substituted piperidin-3-amines involves reductive amination of 3-aminopiperidine derivatives with aldehydes or ketones, followed by reduction using sodium cyanoborohydride or sodium borohydride.

  • Step 1: Starting from (R)-3-(tert-butoxycarbonylamino)piperidine, react with formaldehyde in methanol at 0°C to room temperature.
  • Step 2: Add sodium cyanoborohydride portion-wise to reduce the imine intermediate to the N-methylated amine.
  • Step 3: Work-up includes extraction with ethyl acetate, washing, drying, and purification to yield (R)-3-amino-1-methylpiperidine with yields around 72%.

To introduce the ethoxy group on the nitrogen, a further alkylation step can be performed:

  • Step 4: The secondary amine (N-methylpiperidin-3-amine) is reacted with ethyl halides (e.g., ethyl bromide) under suitable base conditions to form N-ethoxy-N-methylpiperidin-3-amine.

Nucleophilic Substitution via Mesylate Intermediates

Another strategy involves preparing mesylate intermediates from piperidin-3-ol derivatives, followed by nucleophilic substitution with amines:

  • Step 1: Reduce piperidine esters to primary alcohols using lithium aluminum hydride.
  • Step 2: Convert the alcohol to a mesylate using methanesulfonyl chloride in the presence of a base.
  • Step 3: Perform nucleophilic substitution of the mesylate with methylamine or ethylamine derivatives to introduce the N-methyl and N-ethoxy substituents.
  • Step 4: Purify the product, often isolating cis/trans isomers, with yields ranging from 60% to 87% for the substitution step.

Selective Reduction of Piperidine Ketones

Selective reduction of piperidine-4-ketone derivatives can yield substituted piperidin-3-amines:

  • Step 1: Synthesize 3-substituted piperidine-4-ketone intermediates via quaternary ammonium salt formation and reduction with sodium borohydride under nitrogen atmosphere.
  • Step 2: Control reaction temperature (-10°C to 20°C) to achieve selective reduction.
  • Step 3: Purify via acid salt formation (e.g., with L-tartaric acid), recrystallization, and base dissociation to obtain the free amine.
  • Step 4: This method yields 3-methyl isophthalic acid-piperidine-4-ketone derivatives with yields around 62%, which can be further functionalized to N-ethoxy-N-methyl derivatives.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield Range Notes
Reductive Amination Formaldehyde, sodium cyanoborohydride, methanol Mild conditions, stereoselective ~72% Suitable for chiral amines
Nucleophilic Substitution via Mesylate Methanesulfonyl chloride, LiAlH4, methyl/ethyl amines High substitution efficiency 60%-87% May produce cis/trans isomers
Selective Reduction of Piperidine Ketones NaBH4, nitrogen atmosphere, acid-base purification Practical for large scale ~62% Requires careful temperature control

Chemical Reactions Analysis

Types of Reactions: N-Ethoxy-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethoxy-N-methylpiperidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Ethoxy-N-methylpiperidin-3-amine with structurally related compounds, focusing on substituents, molecular weight (MW), and functional group effects:

Compound Name Substituents on Piperidine N-Atom Molecular Formula MW Key Features Reference
This compound Ethoxy, Methyl C₈H₁₈N₂O ~158 Ethoxy group enhances polarity and metabolic stability; moderate lipophilicity Inferred
N-Ethyl-N,2-dimethylpiperidin-3-amine Ethyl, Methyl C₉H₂₀N₂ 156.27 Simpler alkyl substituents; lower polarity compared to ethoxy analogs
(2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine Methoxy, Benzyl-Trifluoromethoxy C₂₂H₂₆F₃N₂O₂ 380.40 Aromatic and fluorinated groups increase binding affinity in drug design
N-Methyl-3-nitropyridin-4-amine Methyl, Nitro (pyridine ring) C₆H₇N₃O₂ ~153 Nitro group introduces strong electron-withdrawing effects; higher reactivity
N,N-diisopropyl-N-(piperidin-3-ylmethyl)amine Diisopropyl, Piperidinylmethyl C₁₂H₂₆N₂ 198.35 Bulky substituents reduce solubility but enhance steric hindrance

Key Observations :

  • Substituent Effects : The ethoxy group in this compound provides intermediate polarity between alkyl (e.g., ethyl/methyl in ) and aromatic/fluorinated groups (e.g., trifluoromethoxy in ). This balance may improve membrane permeability compared to polar nitro derivatives .
  • Molecular Weight : At ~158 g/mol, the compound falls within the typical range for CNS-active molecules (MW < 500), similar to analogs in .
Electronic and Steric Effects
  • Electron-Donating vs.
  • Steric Hindrance : Bulky groups like diisopropyl in reduce conformational flexibility, whereas the ethoxy group offers moderate steric bulk without severely limiting binding pocket access.
Pharmacokinetic Behavior
  • Solubility : The ethoxy group may improve water solubility compared to purely alkylated derivatives (e.g., ) but reduce it relative to hydroxylated or zwitterionic compounds.
  • Metabolism : Ethoxy groups are metabolized via O-dealkylation, which is slower than N-demethylation pathways seen in N-methyl analogs , suggesting prolonged activity.

Biological Activity

N-Ethoxy-N-methylpiperidin-3-amine is a compound belonging to the piperidine class, which has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an ethoxy and a methyl group attached to the nitrogen atom. This unique substitution pattern enhances its chemical reactivity and biological interactions compared to other piperidine derivatives.

Compound Name Structural Features Unique Properties
This compoundEthoxy and methyl groups on nitrogenEnhanced pharmacological profile
N-Methylpiperidin-3-amineLacks the ethoxy groupLess versatile in reactions
N-Ethylpiperidin-3-amineContains an ethyl groupDifferent pharmacological properties
N-Ethoxy-N-methylpiperidin-4-amineEthoxy group at a different positionVariations in biological activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors in the central nervous system. This compound may function as a ligand, modulating receptor activity and influencing biochemical pathways related to pain, inflammation, and neurodegenerative diseases.

Potential Mechanisms:

  • Receptor Modulation: Acts as an agonist or antagonist at neurotransmitter receptors.
  • Enzyme Interaction: May inhibit enzymes such as cholinesterase and monoamine oxidase, which are relevant for treating conditions like Alzheimer's disease.
  • Signal Transduction: Influences signal transduction pathways that are critical for neuronal function.

Biological Activity Studies

Research has indicated that this compound exhibits a range of biological activities:

  • Analgesic Effects: Studies suggest potential use in pain management through modulation of pain pathways.
  • Anti-inflammatory Properties: The compound may reduce inflammation by influencing cytokine production and immune cell activity.
  • Neuroprotective Effects: Its ability to interact with neurotransmitter systems positions it as a candidate for neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Study on Neurodegeneration:
    • Researchers explored the effects of piperidine derivatives on cholinesterase inhibition, finding that compounds similar to this compound showed significant inhibitory activity, suggesting potential applications in Alzheimer's disease treatment .
  • Anti-inflammatory Activity:
    • A study demonstrated that piperidine derivatives could modulate inflammatory responses in vitro, indicating that this compound might possess similar properties .
  • Pharmacological Profiles:
    • Comparative studies highlighted that the unique ethoxy substitution enhances the compound's interaction with various receptors compared to other piperidine derivatives, potentially leading to improved therapeutic outcomes .

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